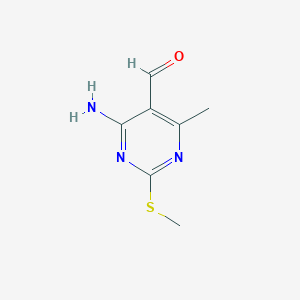

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 1268522-00-4. It has a molecular weight of 183.23 and its IUPAC name is 4-amino-6-methyl-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3OS/c1-4-5(3-11)6(8)10-7(9-4)12-2/h3H,1-2H3,(H2,8,9,10). The InChI key is ALESZODLOWUYEM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C. .Scientific Research Applications

Molecular Structure Studies

The compound 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde and its derivatives show significant promise in the study of molecular structures. Studies have focused on understanding the electronic structures and hydrogen bonding patterns in compounds related to this chemical. For instance, research on similar pyrimidine derivatives has revealed the formation of a three-dimensional framework structure through a combination of N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds (Low et al., 2007). This research is crucial for understanding the molecular interactions and structural properties of pyrimidine-related compounds.

Synthesis of Condensed Azines

In the field of chemical synthesis, this compound has been utilized as a precursor for the synthesis of condensed azines. These compounds are synthesized through reactions with enamines and have been observed to form pyrido[2,3-d]pyrimidines and pyrimido[4,5,6-de][1,6]naphthyridine derivatives. The structural confirmation of these derivatives is often achieved through XRD analysis, highlighting the compound's role in creating complex chemical structures (Bakulina et al., 2014).

Interaction Studies with Glycine Esters

Research has also been conducted to study the interaction of this compound with different esters, such as glycine esters. These studies aim to understand the reaction conditions and products formed from these interactions. The results have led to the discovery of unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, offering insights into the synthesis of potential biologically active compounds (Zinchenko et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The signal word is “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is known to be used in the preparation of pyridopyrimidines and naphthyridines as inhibitors of akt kinase for the treatment of cancer .

Mode of Action

It is known to be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Its involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

Its use in the preparation of inhibitors of akt kinase suggests it may have potential anti-cancer effects .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of biochemical reactions

Cellular Effects

Given its role in the synthesis of inhibitors of Akt kinase, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is recommended to store this compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .

Properties

IUPAC Name |

4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-4-5(3-11)6(8)10-7(9-4)12-2/h3H,1-2H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALESZODLOWUYEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)